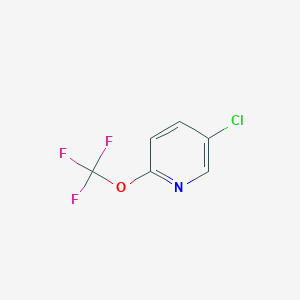

5-Chloro-2-(trifluoromethoxy)pyridine

説明

Structure

3D Structure

特性

分子式 |

C6H3ClF3NO |

|---|---|

分子量 |

197.54 g/mol |

IUPAC名 |

5-chloro-2-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H |

InChIキー |

ZVSNSVAHQFKFEK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1Cl)OC(F)(F)F |

製品の起源 |

United States |

Reactivity and Mechanistic Studies of 5 Chloro 2 Trifluoromethoxy Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, amplified by the presence of electronegative substituents, renders it susceptible to nucleophilic attack. The outcomes of these reactions are largely governed by the positions of the chloro and trifluoromethoxy groups.

Displacement Pathways of the Chloro Group

The chlorine atom at the 5-position of the pyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This process is facilitated by the electron-withdrawing trifluoromethoxy group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The pyridine nitrogen atom also contributes to this stabilization by delocalizing the negative charge. quimicaorganica.orgyoutube.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com The presence of the chloro and trifluoromethoxy groups, both of which are deactivating, further reduces the reactivity of 5-Chloro-2-(trifluoromethoxy)pyridine in these reactions. nih.gov

When forced to react, the directing effects of the existing substituents come into play. The trifluoromethoxy group at the 2-position is an ortho-, para-director, while the chloro group at the 5-position is also an ortho-, para-director. However, due to the deactivating nature of the pyridine nitrogen and the substituents, electrophilic substitution is often difficult and may require harsh reaction conditions. rsc.org Theoretical studies on similar pyridine derivatives suggest that the substitution pattern is a complex interplay of electronic and steric factors. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heteroaromatic compounds, including derivatives of pyridine. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen atom.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is a widely used method for the formation of biaryl structures. researchgate.netrsc.org The chloro group at the 5-position of this compound can serve as a handle for such transformations.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. rsc.org The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. For chloropyridines, ligands such as XPhos and SPhos have been shown to be effective. rsc.org

Below is a representative table of conditions that could be explored for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 |

This table represents typical conditions for Suzuki-Miyaura couplings of chloropyridines and would require experimental validation for the specific substrate.

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize this compound.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The products, arylalkynes, are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the chloropyridine with a primary or secondary amine, providing access to a wide range of arylamine derivatives. The choice of phosphine (B1218219) ligand is critical for the success of this transformation. wikipedia.orgorganic-chemistry.org

The following table outlines potential conditions for these cross-coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | THF |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

This table provides generalized conditions and would need to be optimized for the specific reactions of this compound.

Oxidation and Reduction Chemistry of the Pyridine System

The reactivity of the pyridine ring in this compound is characterized by its susceptibility to both oxidation and reduction reactions, influenced by the electronic properties of its substituents. The chlorine atom and the trifluoromethoxy group, both being electron-withdrawing, play a significant role in the chemical behavior of the heterocyclic system.

Oxidation:

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it susceptible to oxidation. The most common oxidation reaction for pyridines is the formation of a pyridine N-oxide. This transformation is typically achieved by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. msesupplies.com

The resulting N-oxide, this compound N-oxide, exhibits altered reactivity compared to the parent molecule. The N-oxide oxygen atom can act as a nucleophile and can also influence the regioselectivity of subsequent electrophilic and nucleophilic substitution reactions on the pyridine ring. The formation of the N-oxide can activate the pyridine ring for further functionalization. For instance, treatment of pyridine N-oxides with phosphorus oxychloride can lead to the introduction of a chlorine atom at the 2- or 4-position, followed by deoxygenation to yield the substituted pyridine. google.com

Reduction:

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative, 5-Chloro-2-(trifluoromethoxy)piperidine. This reduction is most commonly achieved through catalytic hydrogenation. researchgate.net Various catalysts can be employed for this transformation, with platinum oxide (PtO₂) being a frequently used and effective catalyst for the hydrogenation of substituted pyridines. researchgate.netasianpubs.org The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and in a suitable solvent, such as glacial acetic acid. researchgate.netasianpubs.org

The general scheme for the catalytic hydrogenation is as follows:

The conditions for the hydrogenation, such as pressure, temperature, and choice of catalyst, can influence the efficiency and selectivity of the reaction. While the trifluoromethoxy group is generally stable under various reaction conditions, harsh reduction conditions could potentially lead to side reactions. echemi.com Electrochemical methods also present a viable route for the reduction of pyridines to piperidines. researchgate.netmdpi.com

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The kinetics of both the oxidation and reduction of this compound are significantly influenced by the electronic nature of the substituents on the pyridine ring.

Oxidation Kinetics: The rate of N-oxidation of substituted pyridines is sensitive to both electronic and steric effects. Electron-donating groups on the pyridine ring generally increase the rate of N-oxidation by increasing the nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups, such as the chloro and trifluoromethoxy groups in the target molecule, are expected to decrease the rate of N-oxidation by reducing the electron density on the nitrogen atom. Kinetic studies on the oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) have shown a good correlation between the reaction rate and the electronic parameters of the substituents. researchgate.net The steric hindrance around the nitrogen atom can also play a role, with bulky substituents at the 2-position slowing down the reaction rate. researchgate.net

Table 1: Representative Second-Order Rate Constants for the N-Oxidation of Substituted Pyridines with Dimethyldioxirane in Acetone at 23°C. researchgate.net

| Substituent (at 2-position) | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|

| H | 0.78 |

| CH₃ | 0.45 |

| C₂H₅ | 0.38 |

| Cl | Data not available |

Thermodynamic Considerations:

Oxidation Thermodynamics: The formation of pyridine N-oxides is generally a thermodynamically favorable process, driven by the formation of a stable N-O bond. The reaction is typically exothermic.

Reduction Thermodynamics: The hydrogenation of the aromatic pyridine ring to a saturated piperidine ring is a highly exothermic process. researchgate.net The enthalpy of hydrogenation for pyridine is approximately -200 kJ/mol. The exact enthalpy of hydrogenation for this compound is not readily available in the literature, but it is expected to be in a similar range to other substituted pyridines. The thermodynamic favorability of the reaction is a key driving force for the conversion.

Table 2: Standard Molar Enthalpies of Hydrogenation for Pyridine and Selected Derivatives in the Liquid Phase at 298.15 K. researchgate.net

| Compound | Enthalpy of Hydrogenation (ΔHhyd, kJ/mol) |

|---|---|

| Pyridine | -201.5 |

| 2-Methylpyridine | -195.1 |

| 3-Methylpyridine | -200.2 |

| 4-Methylpyridine | -201.1 |

Computational and Theoretical Chemistry of 5 Chloro 2 Trifluoromethoxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the electronic structure and three-dimensional arrangement of atoms in 5-Chloro-2-(trifluoromethoxy)pyridine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for these investigations. The selection of a basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net

These calculations yield optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For the pyridine (B92270) ring in similar compounds, DFT calculations have been used to predict a planar structure with specific bond lengths and angles that are in good agreement with experimental data. ajchem-a.com The trifluoromethoxy group and the chlorine atom substituent are expected to influence the geometry of the pyridine ring through steric and electronic effects.

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Pyridine Ring (Illustrative)

| Parameter | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| C-C (ring) bond length | ~1.39 Å |

| C-N (ring) bond length | ~1.34 Å |

| C-Cl bond length | ~1.74 Å |

| C-O bond length | ~1.36 Å |

| O-CF3 bond length | ~1.38 Å |

| C-N-C bond angle | ~117° |

| C-C-C bond angle | ~120° |

| C-C-N bond angle | ~123° |

Note: The data in this table is illustrative and based on general values for similar substituted pyridine structures. Specific computational studies on this compound are required for precise values.

Elucidation of Reaction Mechanisms via Transition State Calculations

Transition state calculations are a powerful computational tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state corresponds to the activation energy of the reaction.

For substituted pyridines, these calculations can be applied to understand various reactions, such as nucleophilic aromatic substitution. The calculations can help determine the preferred site of attack and the feasibility of different reaction pathways. For instance, in the reaction of a nucleophile with this compound, transition state calculations could predict whether the nucleophile will displace the chlorine atom or react at another position on the pyridine ring. The geometry and vibrational frequencies of the transition state structure are key outputs of these calculations, providing a detailed picture of the reaction mechanism at the molecular level. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals in this compound dictate its behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov

For substituted pyridines, the presence of electron-withdrawing groups like chlorine and trifluoromethoxy is expected to lower the energy of both the HOMO and LUMO. The distribution of these orbitals across the molecule will indicate the most probable sites for electrophilic and nucleophilic attack. Computational studies on similar molecules, such as 2-amino-3-chloro-5-trifluoromethyl pyridine, have shown how FMO analysis can predict intermolecular charge transfer and reactivity. aip.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de This provides a color-coded map that indicates regions of positive and negative electrostatic potential. MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, regions of negative potential (typically colored red) would indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These regions are often associated with the lone pair of electrons on the nitrogen atom of the pyridine ring. ajchem-a.com Conversely, regions of positive potential (typically colored blue) are electron-deficient and are the likely targets for nucleophilic attack. These positive regions are expected to be located around the hydrogen atoms of the pyridine ring and potentially near the electron-withdrawing chlorine and trifluoromethoxy groups. researchgate.net

Non-Linear Optical (NLO) Properties Investigations

Computational chemistry plays a crucial role in the investigation of the Non-Linear Optical (NLO) properties of molecules. NLO materials are of significant interest for their potential applications in optoelectronics and photonics. For molecules like this compound, computational methods can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

DFT calculations are commonly used to compute these properties. A large first-order hyperpolarizability value is indicative of significant NLO activity. Studies on similar pyridine derivatives containing trifluoromethyl groups have shown that these substituents can enhance NLO properties. aip.orgjournaleras.com The presence of both an electron-donating group (trifluoromethoxy, through resonance) and an electron-withdrawing group (chloro) on the pyridine ring could lead to intramolecular charge transfer, which is a key feature for high NLO response. nih.gov

Table 3: Representative Calculated NLO Properties for a Substituted Pyridine

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 2.0 x 10⁻³⁰ esu |

Note: This data is for illustrative purposes. Specific calculations on this compound are necessary to determine its actual NLO properties.

Spectroscopic Analysis Methodologies for 5 Chloro 2 Trifluoromethoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.

¹H NMR: Proton NMR would provide information on the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). For the pyridine (B92270) ring of 5-Chloro-2-(trifluoromethoxy)pyridine, three distinct signals would be expected in the aromatic region of the spectrum. Limited data from a commercial supplier suggests the following peaks: δ 8.05 (s, 1H), 7.75 (d, 1H), 7.04 (d, 1H). However, without access to the full experimental details, including the solvent and spectrometer frequency, a complete interpretation is not possible.

¹³C NMR: Carbon-13 NMR would identify the number of unique carbon atoms in the molecule, including those in the pyridine ring and the trifluoromethoxy group. The chemical shifts would be influenced by the electronegative chlorine, nitrogen, and trifluoromethoxy substituents. The carbon of the -OCF₃ group would likely exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is highly characteristic of the trifluoromethoxy functional group.

Interactive Data Table: Expected NMR Data No publicly available data could be found to populate this table.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available | Data not available |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific functional groups. Key expected vibrations for this compound would include C-H stretching and bending modes from the pyridine ring, C-N and C=C ring stretching vibrations, a C-Cl stretching mode, and prominent C-F and C-O stretching vibrations associated with the trifluoromethoxy group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bond.

Interactive Data Table: Expected Vibrational Spectroscopy Data No publicly available data could be found to populate this table.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum would confirm the elemental composition of this compound. The fragmentation pattern upon electron ionization would likely involve the loss of the trifluoromethoxy group, the chlorine atom, or cleavage of the pyridine ring, leading to characteristic fragment ions.

Interactive Data Table: Expected Mass Spectrometry Data No publicly available data could be found to populate this table.

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic pyridine ring. The position and intensity of these bands (λmax) are influenced by the substituents on the ring.

Interactive Data Table: Expected UV-Vis Absorption Data No publicly available data could be found to populate this table.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

Information on "this compound" Applications Not Publicly Available

Following a comprehensive search for scientific literature and data, there is insufficient publicly available information to generate a detailed article on the specific applications of the chemical compound This compound as a chemical building block and intermediate. The requested in-depth analysis of its utilization in the synthesis of complex organic molecules, its role in agrochemical and pharmaceutical development, and its derivatization for chemical libraries could not be substantiated from the available resources.

The search results consistently provided information on structurally related but distinct compounds, primarily isomers of chloro-trifluoromethyl-pyridine . These compounds, which feature a trifluoromethyl group (-CF3) attached to the pyridine ring, are extensively documented as crucial intermediates in various chemical industries.

For context, derivatives of trifluoromethylpyridine (TFMP) are significant in the production of crop protection agents and pharmaceuticals. nih.govresearchgate.net For instance, compounds like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine are well-established precursors for a range of commercial products. jst.go.jpguidechem.com

Key applications for these related trifluoromethylpyridine compounds include:

Agrochemical Synthesis : They serve as vital intermediates for herbicides and insecticides. guidechem.com A notable example is the use of 2-chloro-5-(trifluoromethyl)pyridine in the synthesis of the herbicide fluazifop-butyl. researchoutreach.org

Pharmaceutical Development : The incorporation of a trifluoromethyl group can enhance the efficacy and metabolic stability of drug candidates, making these pyridine derivatives valuable in medicinal chemistry. smolecule.com

It is important to reiterate that the above applications pertain to chloro-trifluoromethyl-pyridines and not to the specific compound this compound, which contains a trifluoromethoxy group (-OCF3). Due to the lack of specific data for the requested compound, the detailed article as outlined in the prompt cannot be generated at this time.

Structure Activity Relationship Sar Studies in Derivatives of 5 Chloro 2 Trifluoromethoxy Pyridine

Influence of the Trifluoromethoxy Group on Biological Interactions

The trifluoromethoxy (-OCF3) group is a key substituent that significantly modulates the physicochemical properties of the parent molecule, thereby influencing its biological interactions. Its unique characteristics are a direct result of the strong electron-withdrawing nature of the three fluorine atoms combined with the oxygen linker.

The -OCF3 group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes, which is a critical factor for in vivo uptake and transport. mdpi.com This increased lipophilicity, compared to a methoxy (B1213986) (-OCH3) group, is often advantageous in drug design. Furthermore, the trifluoromethoxy group is metabolically very stable. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 moiety resistant to enzymatic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This contrasts with a simple methoxy group, which is susceptible to O-demethylation, a common metabolic pathway that can lead to rapid clearance or the formation of reactive metabolites. researchgate.net

From an electronic standpoint, the trifluoromethoxy group acts as a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comjst.go.jpnih.gov This electronic influence can alter the electron density of the pyridine (B92270) ring, affecting its ability to participate in hydrogen bonding and other electrostatic interactions with biological targets. mdpi.comresearchgate.net The modification of the electronic landscape of the molecule can fine-tune its binding affinity and selectivity for a specific protein or enzyme.

Table 1: Physicochemical Properties of Trifluoromethoxy vs. Methoxy Groups

| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Impact on Biological Interactions |

|---|---|---|---|

| Lipophilicity | High | Low to Moderate | Enhances membrane permeability and in vivo transport. mdpi.com |

| Metabolic Stability | High | Low | Resists enzymatic breakdown, leading to longer half-life. mdpi.comresearchgate.net |

| Electronic Effect | Strong Electron-Withdrawing | Weak Electron-Donating | Modulates target binding affinity through altered electrostatic potential. mdpi.com |

Impact of Chloro Substitution on Molecular Recognition and Target Affinity

The chlorine atom at the 5-position of the pyridine ring also plays a critical role in defining the biological activity profile of these derivatives. Halogen substituents are known to influence a molecule's properties in several ways, including size, lipophilicity, and the ability to form specific intermolecular interactions.

The position of the chloro substituent on the pyridine ring is also critical. Studies on chloropyridines have shown that the position of chlorine substitution affects the electronic states and molecular orbitals of the molecule. nih.gov For instance, meta-substitution (as in 5-chloro-2-(trifluoromethoxy)pyridine) can have different effects on orbital stabilization compared to ortho-substitution. nih.gov This, in turn, influences how the molecule presents itself to a binding site. The electron-withdrawing nature of the chlorine atom further modifies the electron distribution in the pyridine ring, which can affect the reactivity and binding properties of the entire molecule. nih.gov

| Electronic Effects | Acts as an electron-withdrawing group, influencing the charge distribution of the pyridine ring. | Modulates the pKa of the pyridine nitrogen and the electrostatic potential of the molecule, affecting binding interactions. nih.govnih.gov |

Strategic Modifications of the Pyridine Core for Property Tuning

Beyond the two key substituents, strategic modifications to the pyridine core itself offer a versatile platform for fine-tuning the biological and physicochemical properties of the derivatives. The pyridine ring is a common scaffold in drug discovery due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties. mdpi.com

Modifying the substitution pattern on the pyridine ring is a common strategy to explore the chemical space around the core structure. mdpi.com Introducing additional functional groups can alter the molecule's solubility, polarity, and ability to interact with specific residues in a target's active site. For example, adding hydrogen bond donors or acceptors can create new interactions that enhance binding affinity. Structure-activity relationship studies on other pyridine derivatives have shown that the introduction of groups like hydroxyl (-OH) or methoxy (-OCH3) can significantly impact antiproliferative activity. mdpi.com

Another strategy involves the hybridization of the pyridine core with other pharmacophoric moieties. mdpi.com This involves linking the pyridine structure to another biologically active fragment to create a hybrid molecule with potentially synergistic or novel activities. This approach aims to increase selectivity, reduce side effects, and overcome drug resistance. mdpi.com The versatility of the pyridine core allows for the attachment of various linkers and functional groups, making it a valuable building block for developing new therapeutic agents. mdpi.commdpi.com

Table 3: Strategies for Pyridine Core Modification

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Introduction of New Substituents | To probe for additional binding interactions and modify physicochemical properties. | Enhanced target affinity, improved solubility, or altered metabolic profile. mdpi.commdpi.com |

| Positional Isomerism | Moving existing substituents to different positions on the pyridine ring. | To optimize the geometry of interaction with the biological target. rsc.org |

| Molecular Hybridization | Combining the pyridine scaffold with other pharmacophores. | Creation of multi-target agents or compounds with improved efficacy and reduced resistance. mdpi.com |

Future Research Directions and Emerging Trends for 5 Chloro 2 Trifluoromethoxy Pyridine

Development of Novel and Efficient Synthetic Pathways

The synthesis of functionalized pyridines, such as 5-Chloro-2-(trifluoromethoxy)pyridine, is a cornerstone of modern organic chemistry. Future research is poised to move beyond traditional, often harsh, synthetic methods towards more elegant and efficient strategies. A key area of development is the direct trifluoromethoxylation of pre-functionalized pyridine (B92270) rings.

Recent advancements have highlighted a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a range of functionalized pyridines under mild conditions. rsc.orgnih.gov This approach, which can be amenable to gram-scale synthesis, suggests a promising future for producing this compound and its analogs. The mechanistic studies of such reactions suggest a radical O-trifluoromethylation followed by an OCF3-migration pathway. rsc.orgnih.gov Further exploration of this mechanism could lead to even more refined and selective synthetic routes.

Another avenue of research involves the development of novel building blocks. The use of trifluoromethyl-containing building blocks is a common strategy in the synthesis of related trifluoromethylpyridines and could be adapted for trifluoromethoxy analogs. nih.gov Research into new, highly reactive, and readily available trifluoromethoxylated synthons could significantly streamline the synthesis of the target molecule.

The following table summarizes potential novel synthetic strategies for this compound:

| Synthetic Strategy | Description | Potential Advantages |

| Direct C-H Trifluoromethoxylation | Introduction of the -OCF3 group directly onto a pre-existing 5-chloropyridine ring. | Atom economy, reduced step count, potentially milder conditions. |

| Novel Building Block Approach | Synthesis from smaller, pre-functionalized fragments containing the trifluoromethoxy group. | Modular approach allowing for greater diversity in analogs, potentially higher yields. |

| Flow Chemistry Synthesis | Continuous production using microreactors. | Improved safety, scalability, and precise control over reaction parameters. asianpubs.orgresearchgate.net |

Exploration of Sustainable Catalytic Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on the use of sustainable and recyclable catalysts. For the synthesis of this compound, future research will likely focus on replacing stoichiometric reagents with catalytic systems that are both efficient and environmentally benign.

One promising area is the use of transition metal catalysts. While patents describe the use of metal halides like FeCl₃ in the synthesis of related trifluoromethylpyridines, future work could explore more sustainable and less toxic metal catalysts. google.com The development of catalysts based on earth-abundant metals would be a significant step forward.

Furthermore, the use of zeolites and other solid acid catalysts presents a compelling alternative to traditional homogeneous catalysts. rsc.org These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and shape-selectivity that can lead to improved product yields. Research into tailoring the pore size and acidity of zeolites for the specific synthesis of this compound could lead to highly efficient and sustainable production processes.

The table below outlines potential sustainable catalytic systems for future investigation:

| Catalytic System | Description | Potential Advantages |

| Earth-Abundant Metal Catalysts | Catalysts based on metals such as iron, copper, or manganese. | Lower cost, reduced toxicity, and greater sustainability compared to precious metal catalysts. |

| Zeolites and Solid Acids | Microporous aluminosilicate (B74896) minerals with well-defined structures. | Heterogeneous catalysis, reusability, high selectivity, and reduced waste generation. rsc.org |

| Photocatalysis | Using light to drive chemical reactions with a photocatalyst. | Mild reaction conditions, high selectivity, and the use of a renewable energy source. |

Potential in Advanced Materials Science and Functional Polymers

While the primary applications of many trifluoromethylated and trifluoromethoxylated pyridines have historically been in the agrochemical and pharmaceutical sectors, there is a growing interest in their potential in materials science. nih.govresearchgate.net The unique properties imparted by the trifluoromethoxy group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, make this compound an intriguing candidate for incorporation into advanced materials. rsc.orgnih.gov

Currently, specific research on the integration of this compound into functional polymers is limited. However, the general field of fluorinated polymers suggests significant potential. The trifluoromethoxy group can enhance the thermal stability, chemical resistance, and dielectric properties of polymers. Therefore, future research could explore the synthesis of monomers derived from this compound for the creation of novel polymers with tailored properties.

Potential areas of application for such functional polymers could include:

High-Performance Coatings: Polymers with enhanced hydrophobicity and chemical resistance.

Advanced Dielectric Materials: Materials with low dielectric constants for applications in microelectronics.

Specialty Membranes: Polymers with tailored permeability for separation processes.

This remains an emerging field, and further fundamental research is required to fully elucidate the potential of this compound as a building block for advanced materials.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The development and optimization of chemical reactions can be significantly accelerated through the use of high-throughput experimentation (HTE) and automated synthesis platforms. nih.gov These technologies allow for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, temperatures, and reagent ratios, leading to the swift identification of optimal reaction conditions.

For a molecule like this compound, where novel synthetic routes are still under exploration, HTE can be a powerful tool. Automated robotic systems can perform and analyze hundreds of reactions in parallel, generating vast amounts of data that can be used to build predictive models for reaction outcomes. This data-rich approach to process development can significantly reduce the time and resources required to bring a new synthetic method from the laboratory to industrial-scale production.

The integration of flow chemistry with automated systems further enhances the efficiency and safety of chemical synthesis. asianpubs.orgresearchgate.net A continuous flow setup allows for precise control over reaction parameters and can be readily scaled up. For the synthesis of this compound, an automated flow system could enable the safe handling of potentially hazardous reagents and the efficient production of the target compound with high purity and yield.

The following table highlights the benefits of integrating modern automation with the synthesis of this compound:

| Technology | Application in Synthesis | Key Advantages |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions (catalysts, solvents, temperature). | Accelerated optimization, reduced development time, data-rich process understanding. nih.gov |

| Automated Synthesis Platforms | Robotic execution of multi-step synthetic sequences. | Increased reproducibility, reduced manual error, allows for unattended operation. |

| Automated Flow Chemistry | Continuous synthesis in a microreactor system with automated control. | Enhanced safety, precise control, seamless scalability, and potential for in-line analysis. asianpubs.orgresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-(trifluoromethoxy)pyridine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves functionalization of pyridine derivatives. Key steps include:

- Chlorination : Electrophilic substitution at the 5-position using reagents like POCl₃ or Cl₂ under controlled conditions .

- Trifluoromethoxy Introduction : Use of trifluoromethylation agents (e.g., CF₃OTf) or nucleophilic displacement with KF/trifluoromethyl precursors .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >97% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H/¹³C NMR : The deshielding effect of the trifluoromethoxy group at C2 produces distinct splitting patterns (e.g., coupling with adjacent pyridine protons). Chlorine at C5 causes downfield shifts (δ 8.2–8.5 ppm for H3 and H4) .

- IR : Strong C-F stretches at 1150–1250 cm⁻¹ and C-O-C vibrations at 950–1050 cm⁻¹ .

- MS : Molecular ion peak at m/z 211 (M⁺) with fragmentation patterns reflecting Cl and CF₃O loss .

Q. What crystallographic tools are recommended for resolving structural ambiguities in halogenated pyridines?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement (high-resolution data, R₁ < 0.05) to confirm bond angles/lengths and halogen positioning .

- WinGX Suite : For data integration and visualization of intermolecular interactions (e.g., Cl···π contacts) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., F···H interactions) to validate packing motifs .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of this compound?

Methodological Answer:

- Electronic Effects : The electron-withdrawing CF₃O group at C2 directs electrophiles to C3/C4 via meta/para activation. Chlorine at C5 deactivates the ring but allows nucleophilic substitution under harsh conditions (e.g., Pd-catalyzed cross-coupling) .

- Steric Effects : Bulkier reagents favor substitution at less hindered positions (e.g., C3 over C6).

Case Study : Suzuki-Miyaura coupling at C3 achieves >80% yield with Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids .

Q. What computational methods validate the reactivity and stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at B3LYP/6-311++G(d,p) to predict reaction pathways (e.g., nucleophilic attack at C5 vs. C3) .

- NBO Analysis : Quantifies hyperconjugation effects (e.g., CF₃O → pyridine ring) to explain regioselectivity .

- MD Simulations : Assess solvation effects (e.g., DMSO vs. THF) on reaction kinetics .

Q. How can contradictory spectral data (e.g., unexpected NOEs in NMR) be resolved for halogenated pyridines?

Methodological Answer:

- Dynamic NMR : Variable-temperature studies (e.g., −50°C to 25°C) to identify conformational exchange broadening .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms through-space interactions (e.g., NOEs between CF₃O and H4) .

- X-ray Crystallography : Definitive structural assignment when spectral ambiguities persist .

Q. What strategies mitigate decomposition during storage of this compound?

Methodological Answer:

- Storage Conditions : Argon atmosphere, −20°C in amber vials to prevent photodegradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water) to detect hydrolyzed byproducts (e.g., pyridinols) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

- Drug Candidate Synthesis : Serves as a precursor for kinase inhibitors (e.g., via C3 amination) .

- Biological Probes : Functionalization with fluorescent tags (e.g., fluorescein derivatives) for target engagement studies .

- Safety Note : Handle with N95 masks and gloves due to respiratory toxicity (WGK 3 classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。